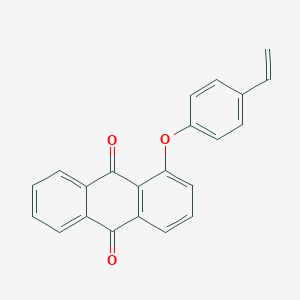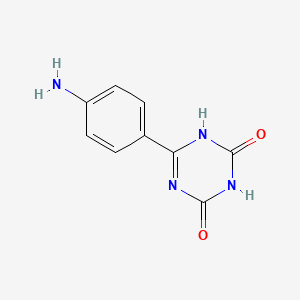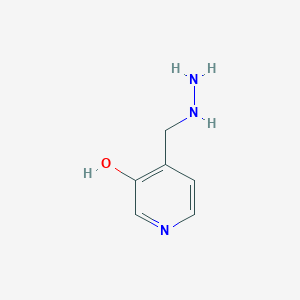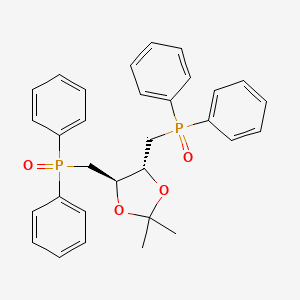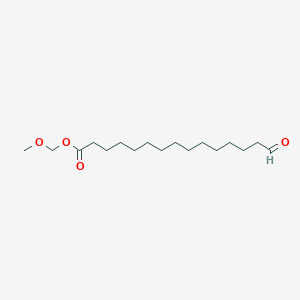
Methoxymethyl 15-oxopentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethyl 15-oxopentadecanoate: (chemical formula:
C16H29O4
) is a compound with the following structure:!this compound)
It belongs to the class of esters and contains a methoxymethyl group (CH₃OCH₂-) attached to a 15-carbon aliphatic chain. The “15-oxo” part indicates the presence of a ketone functional group (C=O) at the 15th carbon position.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of Methoxymethyl 15-oxopentadecanoate involves esterification reactions. One common method is the reaction between pentadecanedioic acid (also known as 15-oxopentadecanoic acid) and methanol. The reaction proceeds as follows:
Pentadecanedioic acid+Methanol→Methoxymethyl 15-oxopentadecanoate+Water
Industrial Production:
Industrial production methods may vary, but they typically involve large-scale esterification processes using suitable catalysts and optimized reaction conditions.
Análisis De Reacciones Químicas
Methoxymethyl 15-oxopentadecanoate can undergo various reactions:
Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to pentadecanedioic acid and methanol.
Oxidation: The carbonyl group (C=O) can be oxidized to a carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The methoxymethyl group can be replaced by other functional groups.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Methoxymethyl 15-oxopentadecanoate finds applications in:
Lipid Research: As a model compound for studying lipid metabolism.
Drug Delivery: Due to its ester functionality, it may be used in drug delivery systems.
Biological Studies: Investigating its effects on cell membranes and biological processes.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymatic processes, or signaling pathways.
Comparación Con Compuestos Similares
While Methoxymethyl 15-oxopentadecanoate is unique due to its specific structure, similar compounds include:
Methyl 7-oxopentadecanoate: (C₁₆H₃₀O₃) , which lacks the methoxymethyl group but shares the 15-carbon backbone.
Propiedades
Fórmula molecular |
C17H32O4 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
methoxymethyl 15-oxopentadecanoate |
InChI |
InChI=1S/C17H32O4/c1-20-16-21-17(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-18/h15H,2-14,16H2,1H3 |
Clave InChI |
SHAPJVKTMLJFJS-UHFFFAOYSA-N |
SMILES canónico |
COCOC(=O)CCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


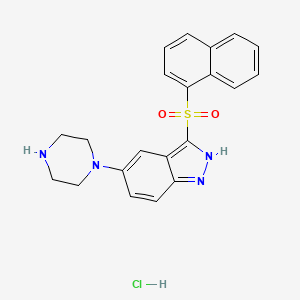

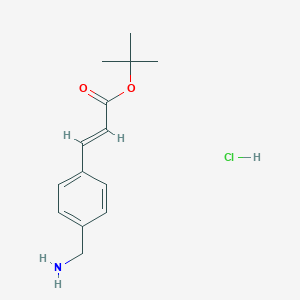
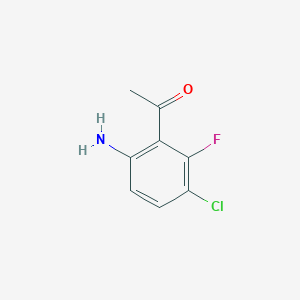

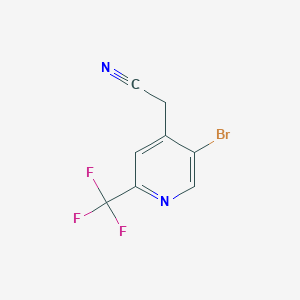
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
